N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-16-11-12-18(13-17(16)2)27-23(32)15-30-26(33)31-22-10-5-4-9-21(22)28-25(24(31)29-30)35-20-8-6-7-19(14-20)34-3/h4-14H,15H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWBSTQGIQZHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)SC5=CC=CC(=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, including the formation of the triazoloquinoxaline core, the introduction of the sulfanyl group, and the attachment of the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide. The MTT assay has been employed to assess cell viability against various cancer cell lines:
- HCT-116 Cells : In one study, derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells .
- MCF-7 Cells : Additional testing on MCF-7 cells revealed promising results with several compounds showing significant antiproliferative activity .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways . This positions the compound as a candidate for further development in treating inflammatory diseases.
Case Study 1: Synthesis and Activity Correlation
A recent study synthesized a series of quinoxaline derivatives and tested their biological activities. The synthesized compounds were characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The results indicated that modifications to the quinoxaline structure significantly affected their anticancer efficacy. Compounds with specific substitutions showed enhanced activity against HCT-116 cells compared to others .
Case Study 2: Structure Optimization for Enhanced Activity
Another investigation focused on optimizing the structure of quinoxaline derivatives to improve their pharmacological properties. By systematically altering functional groups on the quinoxaline scaffold, researchers were able to identify compounds with superior anticancer effects and reduced cytotoxicity towards normal cells . This highlights the importance of structure-activity relationship (SAR) studies in drug development.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: The triazoloquinoxaline core combines a triazole and quinoxaline ring, creating a planar, electron-deficient system.
- Triazole Derivatives: Simple triazole-containing compounds (e.g., ) exhibit anti-exudative activity but lack the extended conjugation of triazoloquinoxalines, which may enhance stability and binding affinity .
Substituent Effects
- Sulfanyl Groups: The 3-methoxyphenylsulfanyl group in the target compound balances lipophilicity and polarity.
- Acetamide Side Chains : The N-(3,4-dimethylphenyl)acetamide group in the target compound differs from N,N-diethylacetamide () and N-(4-sulfamoylphenyl)acetamide (). The dimethylphenyl group may enhance steric bulk, affecting target selectivity compared to smaller (diethyl) or polar (sulfamoyl) groups .
Key Findings:
- Anticancer Potential: Quinazoline derivatives (e.g., ) show in vitro anticancer activity, but the triazoloquinoxaline core in the target compound may offer enhanced DNA intercalation or kinase inhibition due to its extended π-system .
- Metabolic Stability : Fluorinated analogs (e.g., ’s N-(3-fluoro-4-methylphenyl) derivative) demonstrate improved metabolic stability compared to methoxy or chloro substituents, suggesting opportunities for structural optimization .
- Selectivity : The N-(3,4-dimethylphenyl) group in the target compound may reduce off-target effects compared to bulkier substituents like N-(2,4,6-trimethylphenyl) () .
Biological Activity
N-(3,4-dimethylphenyl)-2-{4-[(3-methoxyphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide (CAS Number: 1111316-82-5) is a complex organic compound with potential biological activities. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, based on existing research and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 485.6 g/mol. The structure features a triazole ring fused with a quinoxaline moiety and a sulfanyl group, which are significant for its biological activity.
Anticancer Activity
Research indicates that compounds containing triazole and quinoxaline moieties exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound's mechanism may involve the inhibition of specific cancer cell pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2 .
- Cytotoxicity Tests : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against MCF-7 (breast cancer) and Bel-7402 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 1.61 |
| Compound B | Bel-7402 | 1.98 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Antibacterial Studies : Similar compounds with sulfanyl groups have been tested against Gram-positive and Gram-negative bacteria. Results indicate that these compounds can inhibit bacterial growth effectively .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural elements:
- Triazole and Quinoxaline Moieties : These rings are known for their ability to interact with biological targets such as enzymes involved in cancer progression.
- Sulfanyl Group : This functional group enhances the compound's ability to penetrate cellular membranes and may contribute to its antimicrobial effects.
- Dimethylphenyl Substitution : The presence of dimethyl groups can increase lipophilicity and enhance binding affinity to target proteins.
Case Studies
In a recent study focusing on the synthesis of triazole derivatives, researchers identified that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted that modifications in the phenyl ring could lead to enhanced biological activity .
Q & A
Q. What are the key synthetic steps and characterization methods for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the quinoxaline core followed by functionalization with sulfanyl and acetamide groups. Critical steps include:
- Quinoxaline core assembly : Cyclocondensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions .
- Triazole ring fusion : Use of hydrazine derivatives to form the triazoloquinoxaline moiety, often requiring reflux in ethanol or DMF .
- Sulfanyl and acetamide coupling : Thiol-ether bond formation via nucleophilic substitution, optimized with bases like NaH in anhydrous THF . Characterization employs NMR (¹H/¹³C for substituent verification), HPLC (purity >95%), and mass spectrometry (molecular ion confirmation) .
Q. Which biological targets are commonly investigated for this compound?
Preliminary studies focus on kinases (e.g., EGFR, VEGFR) and microbial enzymes (e.g., DNA gyrase) due to structural similarities with triazoloquinoxaline derivatives. Target identification often involves:
- In silico docking (AutoDock Vina) to predict binding affinity .
- Enzyme inhibition assays (e.g., fluorometric assays for kinase activity) .
Q. How is the compound’s stability assessed under experimental conditions?
Stability studies use thermogravimetric analysis (TGA) to evaluate thermal degradation and HPLC-UV to monitor hydrolytic degradation in buffers (pH 1–13, 37°C). Storage recommendations include desiccated conditions at -20°C to prevent sulfanyl group oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yield in the final coupling step?
Apply Design of Experiments (DoE) to systematically vary parameters:
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) for sulfanyl-acetamide coupling .
- Catalyst screening : Test Pd/C vs. CuI for cross-coupling efficiency .
- Temperature gradient : Optimize between 60–100°C to balance reaction rate and byproduct formation . Post-optimization, yields improve from ~40% to >70% in validated cases .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from impurity profiles or assay variability. Mitigation approaches include:
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill curves .
- Batch-to-batch consistency checks : Use LC-MS to ensure identical impurity thresholds (<0.5%) .
- Comparative SAR : Cross-reference with analogs (e.g., methoxy vs. ethoxy substituents) to contextualize potency differences .
Q. How can structure-activity relationship (SAR) studies enhance target selectivity?
Focus on substituent modulation :
- Methoxy group position : Para-substitution on the phenyl ring increases lipophilicity (logP >3.5), enhancing membrane permeability but reducing aqueous solubility .
- Triazole ring modification : Introducing electron-withdrawing groups (e.g., -CN) improves kinase selectivity by 2-fold in analogs . Validate via 3D-QSAR models and in vitro selectivity panels (e.g., ProfilerPro® kinase assay) .
Q. What methodologies address the lack of published data for novel analogs?
For understudied derivatives:
- Computational analog mapping : Generate pharmacophore models using Schrödinger Suite to predict bioactivity .
- Fragment-based screening : Identify key binding motifs via X-ray crystallography with homologous targets (e.g., quinoxaline-binding proteases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
